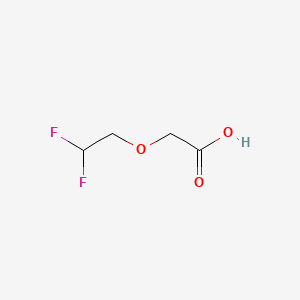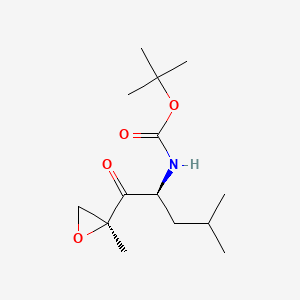
tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and an oxirane ring. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound, being a carbamate, is likely to interact with its targets through the formation of carbamates, a process that involves the coupling of amines, carbon dioxide, and halides . This reaction is facilitated by cesium carbonate and TBAI, offering mild reaction conditions and short reaction times .
Biochemical Pathways
Carbamates are known to be involved in various biochemical reactions, including the synthesis of α-substituted amides or n-protected amines .
Pharmacokinetics
The molecular weight of the compound is 1171463 , which may influence its absorption and distribution in the body.
Result of Action
Carbamates are known to have various biological effects, including the potential to induce mutations in genes coding for immunoregulatory factors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of carbamates can be influenced by the presence of impurities such as SO2, NO2, and CO . Furthermore, the compound’s stability may be affected by its physical environment, as suggested by its density of 1.041 g/mL at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The process often starts with the formation of the oxirane ring, followed by the introduction of the tert-butyl group. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) and bases such as triethylamine (TEA) or pyridine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other oxidizing agents under acidic or neutral conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd-C).
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the effects of carbamate groups on biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and efficacy .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the production of polymers, coatings, and adhesives .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protective purposes in organic synthesis.
N-Boc-protected amines: Widely used in peptide synthesis for protecting amino groups.
tert-Butyl N-hydroxycarbamate: Used in the preparation of hydroxylamine derivatives.
Uniqueness
tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is unique due to its combination of a tert-butyl group, an oxirane ring, and a carbamate moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPMIMTLBGEHT-HZMBPMFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247068-83-3 |
Source


|
| Record name | Carbamic acid, N-[(1S)-3-methyl-1-[[(2S)-2-methyl-2-oxiranyl]carbonyl]butyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

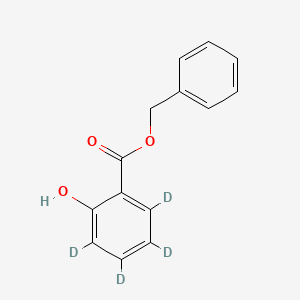

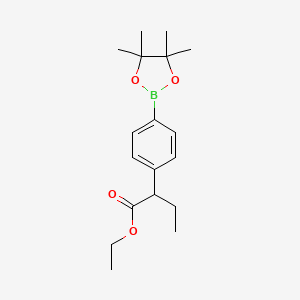

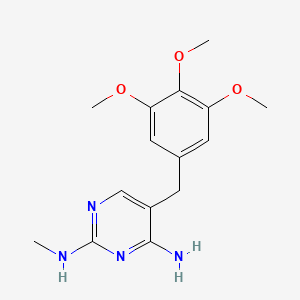
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
